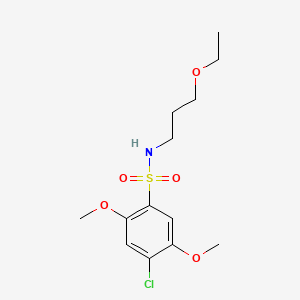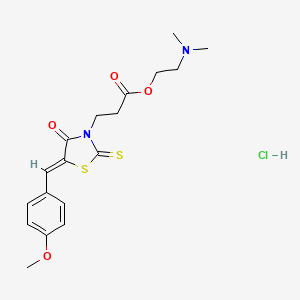
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S . The compound has an average mass of 277.768 Da and a Monoisotopic mass of 277.053955 Da .
Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the compound’s structure. For example, it has a density of 1.2±0.1 g/cm3, boiling point of 391.9±52.0 °C at 760 mmHg, and a flash point of 190.8±30.7 °C .Scientific Research Applications
Synthesis and Chemical Reactions
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is a compound that has been involved in various synthesis and chemical reaction studies. For instance, its derivatives have been used in the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, showcasing its utility in creating complex chemical structures (Catsoulacos & Camoutsis, 1976).
Pharmaceutical Applications
In pharmaceutical research, variants of this compound have demonstrated potential in the development of anti-HIV and antifungal activities. A study synthesizing novel chiral and achiral benzenesulfonamides, which are structurally similar, showed promising results in in vitro screenings for these activities (Zareef et al., 2007).
Crystallography and Molecular Interactions
The compound has been used in crystallography to understand the molecular interactions and pharmacological activities of sulfonamide-containing molecules. Studies on the crystal structures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides have provided insights into the stabilization of molecular conformations and different supramolecular architectures mediated by weak interactions (Shakuntala et al., 2017).
Vaccine Adjuvant Research
A derivative of this compound has been identified as an activator of innate immunity via mitochondrial stress pathways, making it a potential candidate as a vaccine adjuvant. This derivative demonstrated protective effects in a mouse influenza challenge study, indicating its potential in enhancing immune responses (Sato-Kaneko et al., 2021).
Sensor Development
In the field of sensor development, derivatives of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide have been synthesized for applications as heavy metal sensors. One study developed a highly efficient sensor for Co2+ ions based on a fabricated glassy carbon electrode, demonstrating the compound's applicability in environmental monitoring and healthcare (Sheikh et al., 2016).
properties
IUPAC Name |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S/c1-4-20-7-5-6-15-21(16,17)13-9-11(18-2)10(14)8-12(13)19-3/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCPDBZUUMTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)



![3-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2629725.png)


![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2629730.png)